Piperafizine B
Overview
Description
Piperafizine B is a natural product derived from marine microorganisms, specifically from the species Streptoverticillium aspergilloides . It belongs to the diketopiperazine family and has shown potential as an antitumor agent . The compound exhibits cytotoxicity in various cancer cell lines and has been studied for its synergistic effects with other chemotherapeutic agents .
Mechanism of Action
- Piperafizine B is an organic compound with a molecular formula of C18H14N2O2. It exhibits slightly cytotoxic effects in various cell lines, including Moser cells, P388 cells, and Vincristine (VCR)-resistant P388 cells .
- Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites. They do this by blocking acetylcholine at the myoneural junction, leading to flaccid paralysis of the worm .
- ADME Properties :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperafizine B involves multiple steps, starting from suitable starting materials under specific reaction conditions. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is more complex and involves large-scale chemical synthesis. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in crystalline form and requires careful handling to avoid degradation .
Chemical Reactions Analysis
Types of Reactions: Piperafizine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying diketopiperazine derivatives and their chemical properties.
Comparison with Similar Compounds
XR334: Another diketopiperazine derivative with anticancer properties.
3,6-Diunsaturated 2,5-Diketopiperazines: A class of compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties.
Piperafizine B stands out due to its unique chemical structure and its potential for use in combination therapies for cancer treatment .
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)/b15-11-,16-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUEJIDSYCCLL-NFLUSIDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74720-33-5 | |
Record name | Piperafizine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074720335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between Piperafizine B and the development of novel anticancer agents?
A1: this compound, a marine natural product, served as inspiration for the design and synthesis of fourteen novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives. These derivatives were evaluated for their anticancer activity against A549 and Hela cell lines []. Though the study doesn't delve into the specific mechanisms of action of this compound itself, it highlights its structural features as a basis for developing potentially potent anticancer compounds.
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